molecular formula C16H14Cl3N3O3 B3824491 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide

Cat. No. B3824491
M. Wt: 402.7 g/mol
InChI Key: DBFSSIRJZFKEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide, also known as TCBZ, is a synthetic compound that has been widely used in scientific research. TCBZ is a member of the benzimidazole family of compounds, which are known for their antiparasitic properties. TCBZ has been shown to have a wide range of biological activities, including antitumor, antifungal, and antiparasitic effects.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide is not fully understood, but it is believed to involve the disruption of microtubule assembly and function. Microtubules are essential components of the cytoskeleton and are involved in various cellular processes, including cell division, intracellular transport, and cell motility. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide is believed to bind to tubulin, a protein that makes up microtubules, and prevent its polymerization into microtubules. This disruption of microtubule function leads to various biological effects, including cell death and inhibition of fungal growth.
Biochemical and Physiological Effects
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has also been shown to inhibit the growth of fungal cells by disrupting their cell wall and membrane integrity. In animals, N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been used as an anthelmintic agent to treat parasitic infections, including liver fluke and tapeworm infections.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide in lab experiments is its wide range of biological activities. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been shown to have antitumor, antifungal, and anthelmintic effects, making it a versatile compound for various research applications. Additionally, the synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a relatively simple process, making it accessible to most research laboratories.
One limitation of using N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide in lab experiments is its potential toxicity. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been shown to have cytotoxic effects on various cell lines, and its use in animal studies has been associated with liver toxicity. Therefore, caution must be taken when using N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide in lab experiments, and appropriate safety measures must be implemented.

Future Directions

There are several future directions for research on N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide. One area of research is the development of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide analogs with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide, particularly its effects on microtubule dynamics. Additionally, the use of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide in combination with other compounds or therapies for the treatment of cancer or fungal infections warrants further investigation.
Conclusion
In conclusion, N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic compound with a wide range of biological activities, including antitumor, antifungal, and anthelmintic effects. The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a relatively simple process, and it has been widely used in scientific research. The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide involves the disruption of microtubule assembly and function, leading to various biological effects. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has advantages and limitations for lab experiments, and future directions for research include the development of analogs and investigation of its mechanism of action.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been widely used in scientific research due to its varied biological activities. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been shown to have antitumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has also been shown to have antifungal effects against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide has been used as an anthelmintic agent to treat parasitic infections in animals.

properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-10-11-4-2-1-3-5-11)21-14(23)12-6-8-13(9-7-12)22(24)25/h1-9,15,20H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFSSIRJZFKEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
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N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
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N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
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N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
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N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide
Reactant of Route 6
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.